Cas no 384857-33-4 (4-Ethoxy-3-iodo-5-methoxybenzaldehyde)
4-Ethoxy-3-iodo-5-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 4-ethoxy-3-iodo-5-methoxy-
- 4-ethoxy-5-iodo-3-methoxybenzaldehyde
- SR-01000235074
- DTXSID701287400
- SR-01000235074-1
- Oprea1_010729
- AKOS000290613
- UJZLENVBAYKTOQ-UHFFFAOYSA-N
- BBL023352
- STK198697
- Oprea1_713395
- 4-ethoxy-3-iodo-5-methoxy-benzaldehyde
- VS-07401
- 4-Ethoxy-3-iodo-5-methoxybenzaldehyde #
- EN300-228081
- 384857-33-4
- CS-0116512
- 4-Ethoxy-3-iodo-5-methoxybenzaldehyde
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- MDL: MFCD02257142
- Inchi: 1S/C10H11IO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-6H,3H2,1-2H3
- InChI Key: UJZLENVBAYKTOQ-UHFFFAOYSA-N
- SMILES: IC1=CC(C=O)=CC(=C1OCC)OC
Computed Properties
- Exact Mass: 305.97483
- Monoisotopic Mass: 305.97529g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53
4-Ethoxy-3-iodo-5-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E677933-10mg |
4-Ethoxy-3-iodo-5-methoxybenzaldehyde |
384857-33-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E677933-50mg |
4-Ethoxy-3-iodo-5-methoxybenzaldehyde |
384857-33-4 | 50mg |
$ 135.00 | 2022-06-05 | ||
| TRC | E677933-100mg |
4-Ethoxy-3-iodo-5-methoxybenzaldehyde |
384857-33-4 | 100mg |
$ 210.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187152-500mg |
4-Ethoxy-3-iodo-5-methoxybenzaldehyde |
384857-33-4 | 98% | 500mg |
¥2011.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187152-5g |
4-Ethoxy-3-iodo-5-methoxybenzaldehyde |
384857-33-4 | 98% | 5g |
¥19503.00 | 2024-05-15 | |
| Enamine | EN300-228081-0.05g |
4-ethoxy-3-iodo-5-methoxybenzaldehyde |
384857-33-4 | 95% | 0.05g |
$109.0 | 2024-06-20 | |
| Enamine | EN300-228081-0.1g |
4-ethoxy-3-iodo-5-methoxybenzaldehyde |
384857-33-4 | 95% | 0.1g |
$162.0 | 2024-06-20 | |
| Enamine | EN300-228081-0.25g |
4-ethoxy-3-iodo-5-methoxybenzaldehyde |
384857-33-4 | 95% | 0.25g |
$231.0 | 2024-06-20 | |
| Enamine | EN300-228081-0.5g |
4-ethoxy-3-iodo-5-methoxybenzaldehyde |
384857-33-4 | 95% | 0.5g |
$364.0 | 2024-06-20 | |
| Enamine | EN300-228081-1.0g |
4-ethoxy-3-iodo-5-methoxybenzaldehyde |
384857-33-4 | 95% | 1.0g |
$467.0 | 2024-06-20 |
4-Ethoxy-3-iodo-5-methoxybenzaldehyde Suppliers
4-Ethoxy-3-iodo-5-methoxybenzaldehyde Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 4-Ethoxy-3-iodo-5-methoxybenzaldehyde
Introduction to 4-Ethoxy-3-iodo-5-methoxybenzaldehyde (CAS No. 384857-33-4) and Its Applications in Modern Chemical Biology
4-Ethoxy-3-iodo-5-methoxybenzaldehyde, identified by the CAS number 384857-33-4, is a highly versatile aromatic aldehyde that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its ethoxy, iodo, and methoxy substituents, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features make it an invaluable tool for medicinal chemists and researchers exploring novel therapeutic agents.
The aldehyde functional group in 4-Ethoxy-3-iodo-5-methoxybenzaldehyde provides a reactive site for further functionalization, enabling the construction of complex molecular architectures. This property is particularly useful in the development of small-molecule inhibitors, agonists, and antagonists targeting a wide range of biological pathways. The presence of the iodo substituent at the 3-position enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental in constructing biaryl structures prevalent in many pharmacologically active compounds.
Recent advancements in synthetic methodologies have further highlighted the importance of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde. Researchers have leveraged its reactivity to develop efficient synthetic routes to heterocyclic compounds, which are known for their diverse biological activities. For instance, studies have demonstrated its utility in constructing indole derivatives, which are implicated in various neurological and cardiovascular disorders. The methoxy groups at the 5-position contribute to the compound's solubility and metabolic stability, making it an attractive scaffold for drug development.
In the realm of drug discovery, 4-Ethoxy-3-iodo-5-methoxybenzaldehyde has been employed in the synthesis of kinase inhibitors, which play a critical role in treating cancers and inflammatory diseases. The iodo moiety facilitates palladium-catalyzed reactions that allow for the introduction of diverse pharmacophores. Additionally, its aldehyde group can be condensed with amino acids or heterocyclic amines to generate Schiff bases with potential antimicrobial and anti-inflammatory properties. These derivatives have shown promise in preclinical studies as candidates for further development.
The compound's structural flexibility also makes it a valuable precursor in the synthesis of fluorescent probes used in biochemical assays. Researchers have utilized derivatives of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde to develop high-throughput screening tools for identifying novel drug targets. The ability to tune the electronic properties of these probes through strategic functionalization allows for precise monitoring of biological processes at the molecular level. This capability is particularly relevant in studying protein-protein interactions and enzyme mechanisms.
Moreover, 4-Ethoxy-3-iodo-5-methoxybenzaldehyde has found applications in materials science, particularly in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The conjugated system provided by the aromatic ring and the aldehyde group contributes to its ability to absorb and emit light efficiently. This property has been exploited in developing advanced optoelectronic materials with potential applications in display technologies and solar cells.
The growing interest in green chemistry has also influenced the use of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde. Researchers are exploring solvent-free reactions and catalytic methods to minimize waste and improve efficiency. These sustainable approaches align with global efforts to reduce the environmental impact of chemical synthesis while maintaining high yields and purity standards.
Future research directions may focus on expanding the structural diversity of derivatives derived from 4-Ethoxy-3-iodo-5-methoxybenzaldehyde through innovative synthetic strategies. The integration of computational chemistry techniques will likely enhance our understanding of their biological activities and optimize their design for therapeutic applications. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical trials.
In conclusion, 4-Ethoxy-3-iodo-5-methoxybenzaldehyde (CAS No. 384857-33-4) represents a cornerstone compound in modern chemical biology. Its unique reactivity, combined with its structural versatility, makes it indispensable for synthesizing bioactive molecules across multiple disciplines. As research continues to uncover new applications and synthetic possibilities, this compound will undoubtedly remain at the forefront of scientific innovation.
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